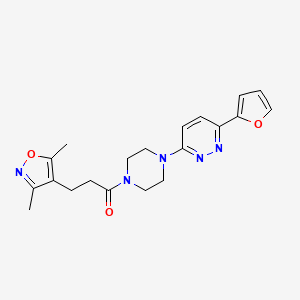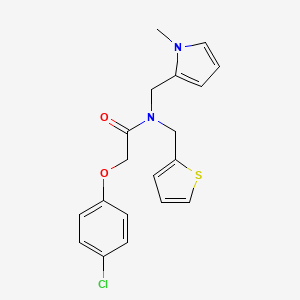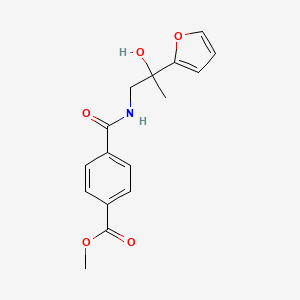![molecular formula C28H23NO5S B2920328 4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide CAS No. 477498-57-0](/img/structure/B2920328.png)
4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C28H23NO5S and its molecular weight is 485.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A comprehensive study has been conducted on the synthesis, characterization, and in vitro biological screening of sulfonamide derivatives, including compounds similar to 4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide. These derivatives have been synthesized through various chemical reactions, demonstrating the versatility of sulfonamide chemistry in creating a wide range of compounds with potential biological activities. The structural confirmation of these compounds was achieved using analytical and spectroscopic techniques, highlighting the importance of precise synthesis methods in the development of new chemical entities for further biological evaluation (El-Gaby et al., 2018).
Antimicrobial Activities
The antimicrobial activities of synthesized sulfonamide derivatives have been assessed through qualitative and quantitative analyses. These studies revealed the potential of sulfonamide compounds in acting against various microbial strains, providing a foundation for the development of new antimicrobial agents. The minimum inhibitory concentration (MIC) assays further quantified the effectiveness of these compounds, indicating their significant role in the exploration of novel therapeutic options for microbial infections (El-Gaby et al., 2018).
Photodynamic Therapy Applications
Research into the photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with sulfonamide groups has shown significant potential for applications in photodynamic therapy (PDT). These studies focus on the development of compounds that exhibit high singlet oxygen quantum yield, crucial for the effectiveness of PDT in treating cancer. The new sulfonamide derivatives synthesized demonstrate promising properties as photosensitizers, offering potential advancements in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescence Sensing and Imaging
A novel naphthalene-based sulfonamide Schiff base has been identified as an effective fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This discovery highlights the potential of sulfonamide derivatives in the development of sensitive and selective sensors for metal ions. The probe's ability to significantly enhance fluorescence in the presence of Al3+ ions opens new avenues for intracellular imaging and the detection of metal ions, which is crucial for understanding various biological processes and diseases (Mondal et al., 2015).
properties
IUPAC Name |
4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5S/c1-2-34-19-12-14-20(15-13-19)35(32,33)29-25-17-24(28(31)23-10-6-5-9-22(23)25)27-21-8-4-3-7-18(21)11-16-26(27)30/h3-17,29-31H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWONICYIWIJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)





![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
![Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2920256.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2920259.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2920264.png)
